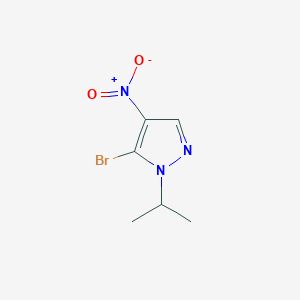

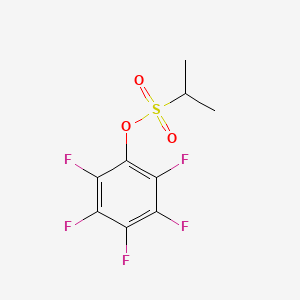

![molecular formula C21H25ClN2O3S B2385718 1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448056-62-9](/img/structure/B2385718.png)

1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a biphenyl group, which is two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, and the halogen might make it more reactive. The compound’s melting point, boiling point, solubility, and other properties could be determined experimentally .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

Researchers have developed methods for the stereoselective synthesis of disubstituted pyrrolidines and piperidines, which are crucial for producing molecules with specific three-dimensional arrangements. This is significant in the pharmaceutical industry for creating drugs with targeted effects. The intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones is a method used to achieve high cis-selectivity, indicating the potential utility of similar compounds in synthesizing structurally complex and biologically active molecules (Carretero, Arrayás, & Gracia, 1996).

Hemiaminals as Substrates for Sulfur Ylides

The reaction of phenyl-stabilized chiral sulfur ylides with hemiaminals leads to the formation of functionalized pyrrolidines with high enantioselectivity. This method shows the versatility of using sulfur ylides for synthesizing complex nitrogen-containing cycles, which could be pivotal in developing new therapeutic agents (Kokotos & Aggarwal, 2006).

Antimicrobial Activity of Heterocycles

The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and their reactions with various substrates to form pyrazoles, isoxazoles, and pyrimidinethiones, showcases the chemical versatility of sulfonamido compounds. These reactions lead to molecules with potential antimicrobial activity, highlighting the compound's utility in developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis of CCR5 Receptor Antagonists

Modifications of the arylpropylpiperidine side chains in the synthesis of CCR5 receptor antagonists demonstrate the compound's role in creating molecules with potential applications in treating diseases like HIV. The balance between antiviral potency and pharmacokinetics is crucial for the development of effective therapies (Lynch et al., 2003).

Synthesis of Tetrahydropyridine Derivatives

The radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates to access sulfonated tetrahydropyridine derivatives underlines the compound's potential in creating sulfonated heterocycles. These molecules may have various industrial and pharmaceutical applications due to their structural complexity and functional diversity (An & Wu, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c22-18-3-1-2-17(14-18)16-4-6-21(7-5-16)28(26,27)24-12-8-19(9-13-24)23-11-10-20(25)15-23/h1-7,14,19-20,25H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUKFQLJKHRLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)

![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)

![2-(4-Methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)

![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)

![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)